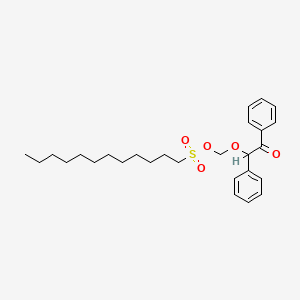
4-Methoxyphenyl 2-formylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl 2-formylbenzenesulfonate is an organic compound with the molecular formula C14H12O5S It is a derivative of benzenesulfonic acid and is characterized by the presence of a methoxy group and a formyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxyphenyl 2-formylbenzenesulfonate can be synthesized through the methanolysis of p-methoxyphenyl 2-formylbenzenesulfonate in the presence of anhydrous potassium carbonate at ambient temperature. This reaction yields the dimethyl acetal of 2-formylbenzenesulfonic acid in excellent yield . The reaction conditions are mild, making this method efficient and practical for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxyphenyl 2-formylbenzenesulfonate undergoes various chemical reactions, including nucleophilic substitution and methanolysis. The presence of the formyl group allows for intramolecular nucleophilic catalysis, which can facilitate certain reactions .
Common Reagents and Conditions
Nucleophilic Substitution: Anhydrous potassium carbonate is commonly used as a base in the methanolysis of this compound.
Methanolysis: This reaction occurs at ambient temperature and results in the formation of the dimethyl acetal of 2-formylbenzenesulfonic acid.
Major Products
The major product formed from the methanolysis of this compound is the dimethyl acetal of 2-formylbenzenesulfonic acid .
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl 2-formylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenyl 2-formylbenzenesulfonate involves its ability to undergo nucleophilic substitution reactions. The formyl group plays a crucial role in facilitating these reactions through intramolecular nucleophilic catalysis . This mechanism allows for the efficient transformation of the compound into various derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetone: This compound shares the methoxyphenyl group but differs in its functional groups and reactivity.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with similar structural features but different chemical properties.
Uniqueness
4-Methoxyphenyl 2-formylbenzenesulfonate is unique due to the presence of both a methoxy group and a formyl group on the benzene ring
Eigenschaften
CAS-Nummer |
106939-89-3 |
|---|---|
Molekularformel |
C14H12O5S |
Molekulargewicht |
292.31 g/mol |
IUPAC-Name |
(4-methoxyphenyl) 2-formylbenzenesulfonate |
InChI |
InChI=1S/C14H12O5S/c1-18-12-6-8-13(9-7-12)19-20(16,17)14-5-3-2-4-11(14)10-15/h2-10H,1H3 |
InChI-Schlüssel |
JKBWJPHTQYBVLA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



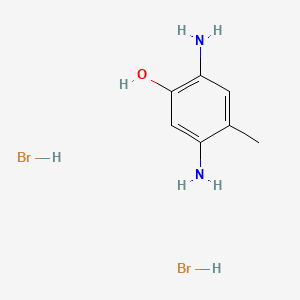

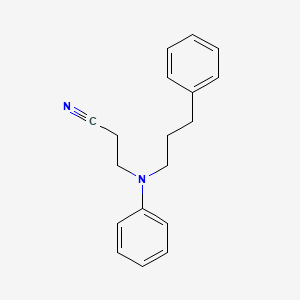
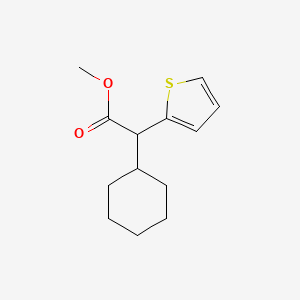

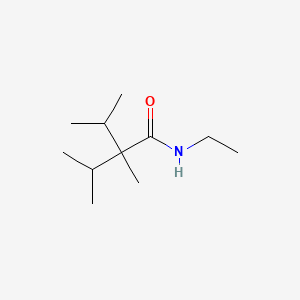
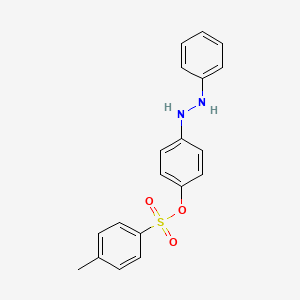
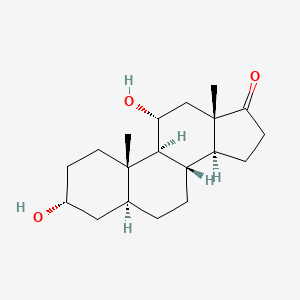

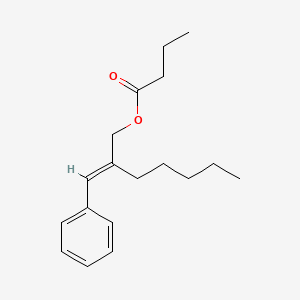

![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
